![molecular formula C21H27N3O3 B5554147 4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)
4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, focusing on achieving high purity and yields. For instance, compounds with structural similarities undergo processes like the Knoevenagel condensation or cyclo condensation, employing catalysts such as piperidine to facilitate the reaction (Kumara et al., 2017; Rajkumar et al., 2014). These methods are crucial for constructing the complex frameworks typical of such molecules, demonstrating the intricate nature of organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone" has been elucidated using techniques like X-ray crystallography, revealing detailed insights into their conformation and stereochemistry. Studies often reveal the presence of intermolecular hydrogen bonding and other non-covalent interactions that contribute to the stability and properties of these molecules (Dhanalakshmi et al., 2018; Yeong et al., 2018).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. These reactions are essential for exploring the chemical space around the molecule and for the synthesis of derivatives with potentially enhanced properties or specific functionalities. The presence of functional groups like imidazole, piperidine, and methoxyphenyl plays a significant role in its reactivity and interaction with other molecules.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of similar compounds are determined through experimental studies. These properties are crucial for understanding the behavior of these molecules under different conditions and can influence their application in further studies or formulations (Kumara et al., 2017).
Future Directions
properties
IUPAC Name |
1-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-4-(4-methoxyphenyl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-23-14-12-22-21(23)17-5-4-13-24(15-17)20(26)11-10-19(25)16-6-8-18(27-2)9-7-16/h6-9,12,14,17H,3-5,10-11,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBITFUORVZGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone |
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